N-benzhydryl-2-isonicotinoylhydrazinecarboxamide
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Overview
Description
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group attached to a hydrazinecarboxamide moiety, which is further linked to an isonicotinoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of benzhydrylamine with isonicotinic acid hydrazide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydrol derivatives.
Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl group.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzhydrol derivatives, primary and secondary amines, and substituted isonicotinoyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-benzhydryl-2-isonicotinoylhydrazinecarboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of its potential anticonvulsant activity, the compound may modulate ion channels or neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide can be compared with other benzhydryl derivatives and isonicotinoyl hydrazides:
Similar Compounds: Diphenhydramine, benzhydrylformamide, and isonicotinic acid hydrazide.
Properties
IUPAC Name |
1-benzhydryl-3-(pyridine-4-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-11-13-21-14-12-17)23-24-20(26)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQVFVPNYHZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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